2,6-dichloro-N-methylaniline hydrochloride CAS number
2,6-dichloro-N-methylaniline hydrochloride CAS number
An In-depth Technical Guide to 2,6-dichloro-N-methylaniline Hydrochloride
This guide provides a comprehensive technical overview of 2,6-dichloro-N-methylaniline hydrochloride (CAS No. 1423029-60-0), a chemical intermediate of significant interest to professionals in drug development, agrochemical synthesis, and materials science. We will delve into its core chemical identity, synthesis pathways, applications, and critical safety protocols, grounding our discussion in established scientific principles and field-proven insights.
Part 1: Core Chemical Identity and Properties
2,6-dichloro-N-methylaniline hydrochloride is the salt form of the free base, 2,6-dichloro-N-methylaniline (CAS No. 56462-00-1). The hydrochloride form is often preferred in laboratory settings due to its increased stability and solubility in certain solvent systems compared to the free base. Its chemical backbone is derived from 2,6-dichloroaniline (CAS No. 608-31-1), a crucial precursor in the synthesis of various industrial and pharmaceutical compounds.[1][2]
Chemical Identifiers
| Identifier | 2,6-dichloro-N-methylaniline hydrochloride | 2,6-dichloro-N-methylaniline (Free Base) |
| CAS Number | 1423029-60-0[3] | 56462-00-1[4] |
| Molecular Formula | C₇H₇Cl₂N·HCl[3] | C₇H₇Cl₂N |
| Molecular Weight | 212.5 g/mol [3] | 176.04 g/mol [5] |
| IUPAC Name | 2,6-dichloro-N-methylanilinium chloride | 2,6-dichloro-N-methylaniline |
Physicochemical Properties
Detailed experimental data for the hydrochloride salt is not broadly published. The properties are largely extrapolated from its parent compound and related chlorinated anilines.
| Property | Value / Description | Source |
| Appearance | White to off-white solid or crystalline powder.[6] | Inferred |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol.[7] The free base has limited water solubility but dissolves in organic solvents like chloroform and methanol.[5][8] | Inferred |
| Melting Point | Not specified. The related compound 2,6-dichloro-3-methylaniline has a melting point of 37-40 °C.[8] | N/A |
| Storage | Store under an inert atmosphere (Nitrogen or Argon) at 2–8 °C to prevent degradation.[5][8] | Inferred |
Part 2: Synthesis and Manufacturing
The synthesis of 2,6-dichloro-N-methylaniline hydrochloride is a multi-step process. It begins with a foundational precursor, aniline, which is chlorinated, methylated, and finally converted to its hydrochloride salt. This pathway ensures high purity and yield, which are critical for pharmaceutical and research applications.
Overall Synthesis Workflow
Caption: Synthesis workflow from aniline to the target hydrochloride salt.
Experimental Protocol: Synthesis of 2,6-Dichloroaniline (Precursor)
This protocol is based on a cost-effective route starting from aniline, which involves over-chlorination followed by selective de-chlorination.[9][10]
-
Chlorination of Aniline:
-
In a three-necked flask, charge aniline (1 eq.), concentrated hydrochloric acid, and water.
-
Under mechanical stirring, add 30 wt% hydrogen peroxide (3 eq.) dropwise, maintaining the temperature at approximately 60°C. The reaction is exothermic and requires careful control.
-
After 2 hours, cool the reaction mixture in an ice bath to precipitate 2,4,6-trichloroaniline hydrochloride.
-
Isolate the free base (2,4,6-trichloroaniline) via steam distillation.[10]
-
-
Acetylation (Protection of Amino Group):
-
React the 2,4,6-trichloroaniline with acetic anhydride to form 2,4,6-trichloroacetanilide. This step protects the amine functionality from undesired side reactions.[9]
-
-
Reductive Dechlorination:
-
Place the 2,4,6-trichloroacetanilide in an autoclave with a suitable solvent and catalyst (e.g., Palladium on carbon).
-
Introduce hydrogen gas to selectively remove the chlorine atom at the para-position, yielding 2,6-dichloroacetanilide.[9]
-
-
Hydrolysis (Deprotection):
-
Add the 2,6-dichloroacetanilide to an alkali solution (e.g., sodium hydroxide in n-butanol) and heat to hydrolyze the acetyl group, yielding the desired 2,6-dichloroaniline.[9]
-
Experimental Protocol: N-Methylation and Salt Formation
This protocol adapts a standard N-alkylation method for anilines.
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,6-dichloroaniline (1 eq.) in an anhydrous solvent such as acetone or acetonitrile.[11]
-
Add anhydrous potassium carbonate (K₂CO₃, ~1.5 eq.). The base is crucial for neutralizing the acid byproduct of the methylation reaction.
-
-
Methylation:
-
Slowly add a methylating agent, such as dimethyl sulfate (1.1 eq.), dropwise to the suspension at room temperature. Using a slight excess of the aniline can help minimize the formation of the di-methylated byproduct.
-
Causality: Dimethyl sulfate is a potent and efficient methylating agent. The reaction proceeds via an Sₙ2 mechanism where the nitrogen atom of the aniline acts as a nucleophile.
-
-
Reaction and Monitoring:
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the consumption of the starting material.[11]
-
-
Workup and Isolation (Free Base):
-
Cool the mixture to room temperature and filter off the inorganic salts (potassium carbonate and byproducts).
-
Evaporate the solvent under reduced pressure. The resulting crude product, 2,6-dichloro-N-methylaniline, can be purified by column chromatography or distillation.
-
-
Hydrochloride Salt Formation:
-
Dissolve the purified free base in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).
-
Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in isopropanol.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Part 3: Applications in Research and Development
While specific applications for the hydrochloride salt are not widely documented, its structural motif is central to several classes of bioactive molecules. As a chemical intermediate, it serves as a valuable building block for synthesizing more complex target compounds.
-
Pharmaceutical Synthesis: The 2,6-dichloroaniline core is a key component of widely used drugs. For example, it is a precursor to the non-steroidal anti-inflammatory drug (NSAID) diclofenac and the antihypertensive agent clonidine .[1][2] The N-methylated derivative serves as a modified building block for creating analogues and new chemical entities in drug discovery programs.
-
Agrochemicals: Chlorinated anilines are foundational in the production of herbicides and fungicides.[6] This compound can be used to develop new pesticides with specific activity profiles.
-
Dye and Pigment Industry: The aniline structure is fundamental to many synthetic dyes. This derivative can be used to create specialty colorants.[6]
Part 4: Safety, Handling, and Storage
No specific Safety Data Sheet (SDS) is available for 2,6-dichloro-N-methylaniline hydrochloride. The following information is synthesized from the SDS of the highly toxic precursor, 2,6-dichloroaniline, and should be considered a minimum standard for safe handling.
GHS Hazard Information (Anticipated)
| Hazard Class | Statement | GHS Pictogram |
| Acute Toxicity | H301+H311+H331: Toxic if swallowed, in contact with skin, or if inhaled.[12] | GHS06 (Toxic) |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation. | GHS07 (Exclamation Mark) |
| Specific Target Organ Toxicity | H373: May cause damage to organs (e.g., blood, liver, spleen) through prolonged or repeated exposure. | GHS08 (Health Hazard) |
| Hazardous to the Aquatic Environment | H410: Very toxic to aquatic life with long-lasting effects. | GHS09 (Environmental Hazard) |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA 29 CFR 1910.133 or European Standard EN166.[13]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or chemical-resistant suit to prevent skin contact.[14] Contaminated clothing should be removed immediately and washed before reuse.
-
Respiratory Protection: If engineering controls are insufficient, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[13]
Storage and Disposal
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[14][15] Store locked up or in an area accessible only to qualified personnel. The compound should be stored under an inert atmosphere.[5]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14] Do not allow the product to enter drains, as it is very toxic to aquatic life.
References
-
ResearchGate. Synthesis of 2,6-dichloro-3-methylaniline. [Link]
-
CPAChem. Safety data sheet. [Link]
-
Chemsrc. 2,6-dichloro-N-methylaniline | CAS#:56462-00-1. [Link]
- Google Patents. CN103524358A - Synthetic method of 2, 6-dichloroaniline.
-
PubChem. 2,6-Dichloro-3-methylaniline | C7H7Cl2N | CID 116529. [Link]
-
European Patent Office. Process for the preparation of 2-chloro and 2,6-dichloroanilines. [Link]
-
Wikipedia. 2,6-Dichloroaniline. [Link]
-
BIOFOUNT. 2,6-dichloro-N-methylaniline hydrochloride | 1423029-60-0. [Link]
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PubChem. 2,6-Dichloroaniline | C6H5Cl2N | CID 11846. [Link]
-
PubChem. 2,6-Dichloro-N-trimethylsilylaniline | C9H13Cl2NSi | CID 14362679. [Link]
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